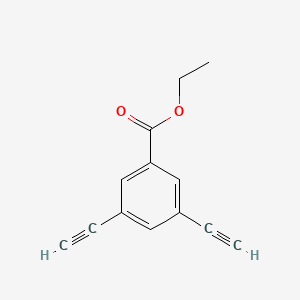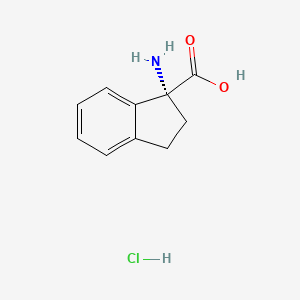
2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by its pyridine ring substituted with chlorine atoms at positions 2 and 5, a carboxylic acid group at position 3, and a ketone group at position 6. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be achieved through several routes. One common method involves the chlorination of 6-oxo-1H-pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. Another approach includes the use of chlorinating agents such as sulfuryl chloride in the presence of a catalyst. Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-6-oxo-1H-pyridine-3-carboxylic acid can be compared with other similar compounds such as:
2,5-Dichloropyridine: Lacks the ketone and carboxylic acid groups, making it less reactive in certain chemical reactions.
6-Oxo-1H-pyridine-3-carboxylic acid:
2,5-Dichloro-3-pyridinecarboxylic acid: Similar structure but without the ketone group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H3Cl2NO3 |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
2,5-dichloro-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(8)9-5(3)10/h1H,(H,9,10)(H,11,12) |
Clé InChI |
QKXJLHCPROKZKK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)




![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)


![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
